molecular formula CH2N2Na2 B8533728 CID 57375614

CID 57375614

Cat. No. B8533728
M. Wt: 88.020 g/mol
InChI Key: FFNKZSVHHUBFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05672702

Procedure details

To a suspension of 13.6 g (0.1 mol) of benzofuroxan in a mixture of 40 ml of methanol and 40 ml of water at 20° C. are added in portions 17.2 g (0.2 mol) of disodium cyanamide. In the course of addition, the temperature rises to 50° C.-60° C. and the solution assumes a blue-violet color. It is stirred for a further 40 minutes at about 60° C. and the precipitate which separates out is then removed by filtration from the mother liquor, which is retained and processed further. The precipitate is dissolved in water, the solution is filtered and the filtrate is acidified with acetic acid, whereupon 12.5 g of 3-amino-1,2,4-benzotriazine-1,4,-di-N-oxide (71% of theory) separates out in the form of reddish-golden crystals which melt, with decomposition, at 220° C. On acidifying the mother liquor with acetic acid, a further 3.2 g (18% of theory) of 3-amino-1,2,4-benzotriazine is obtained and after re-crystallization from dimethylformamide, this material melts, with decomposition, at 220° C. Total yield reported is: 89% of theory.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:9]=[CH:8][C:7]2[C:3](=[N:4]O[N+:6]=2[O-])[CH:2]=1.[N:11]#[C:12][NH2:13].[Na].[Na]>CO.O>[NH2:13][C:12]1[N:11]=[N:6][C:7]2[CH:8]=[CH:9][CH:1]=[CH:2][C:3]=2[N:4]=1 |f:1.2.3,^1:13,14|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C1=CC2=NO[N+](=C2C=C1)[O-]
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
N#CN.[Na].[Na]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
It is stirred for a further 40 minutes at about 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In the course of addition
CUSTOM
Type
CUSTOM
Details
rises to 50° C.-60° C.
CUSTOM
Type
CUSTOM
Details
the precipitate which separates out is then removed by filtration from the mother liquor, which
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in water
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
separates out in the form of reddish-golden crystals which melt, with decomposition, at 220° C

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC=1N=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.